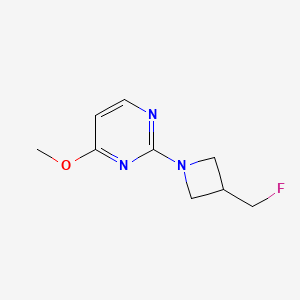

2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine

Description

2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine is a pyrimidine derivative featuring a fluoromethyl-substituted azetidine ring at the 2-position and a methoxy group at the 4-position. For instance, azetidine-pyrimidine hybrids, such as those in , are explored as kinase inhibitors (e.g., JAK inhibitors) due to their ability to modulate enzymatic activity . The fluoromethyl group may enhance metabolic stability and lipophilicity, while the methoxy substituent could influence electronic properties and solubility.

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c1-14-8-2-3-11-9(12-8)13-5-7(4-10)6-13/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKIADVPGFOTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-(fluoromethyl)azetidine with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances its binding affinity to these targets, while the azetidine and methoxypyrimidine moieties contribute to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrimidine- and azetidine-containing analogs from the evidence, emphasizing structural features, synthesis, and applications.

Core Structure and Substituent Analysis

Key Observations :

- Azetidine Modifications : The target compound’s fluoromethyl-azetidine group is structurally analogous to the JAK inhibitor in , where fluorination likely improves target binding and pharmacokinetics . In contrast, the TLR7-9 antagonist ( ) uses a bulkier tetrahydropyrazolo-pyridine-substituted azetidine, highlighting the role of steric effects in receptor selectivity .

- Pyrimidine Substituents : The 4-methoxy group in the target compound differs from the thietan-3-yloxy group in , which may reduce metabolic oxidation compared to sulfur-containing analogs .

Physicochemical and ADMET Considerations

- Lipophilicity: The fluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ’s thietan-3-yloxy compound) .

- Solubility : The 4-methoxy group may enhance aqueous solubility relative to thioether-containing derivatives.

- Metabolic Stability : Fluorine’s electron-withdrawing effects likely reduce CYP450-mediated metabolism, as seen in .

Biological Activity

The compound 2-(3-(Fluoromethyl)azetidin-1-yl)-4-methoxypyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Here, the azetidine ring and the methoxy group attached to the pyrimidine core are crucial for its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for this compound:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : The compound could act as a modulator of neurotransmitter receptors, potentially affecting neurological pathways.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have shown promising results against various pathogens. For instance, a study conducted on several bacterial strains demonstrated that the compound exhibited effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study involved the compound's application in treating infections caused by resistant bacterial strains. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics when used in combination therapies.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological assays. Key findings include:

- Low Acute Toxicity : Animal studies indicated low acute toxicity levels.

- No Significant Mutagenicity : Tests conducted did not show mutagenic effects, suggesting a favorable safety margin for therapeutic use.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Studies using computational models have predicted:

- Absorption : High absorption rates when administered orally.

- Distribution : Favorable distribution characteristics across biological membranes.

- Metabolism : Predominantly hepatic metabolism with potential interactions with cytochrome P450 enzymes.

Future Directions

The ongoing research aims to explore:

- Structure-Activity Relationships (SAR) : Further optimization of the chemical structure to enhance biological activity and reduce side effects.

- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects.

- Combination Therapies : Investigating synergistic effects with other antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.